2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Description
Historical Development and Discovery
The discovery of 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is rooted in the broader exploration of quinoxaline derivatives, which gained prominence in the mid-20th century due to their structural versatility and pharmacological potential. Quinoxalines, first synthesized in the late 19th century, became a focal point for heterocyclic chemistry research after their biological activities were identified in antibiotics such as echinomycin. The tetrahydroquinoxaline scaffold, a partially saturated variant of quinoxaline, emerged as a critical intermediate for synthesizing compounds with enhanced stability and reactivity.
The specific acetamide derivative, this compound (CAS 136584-15-1), was first synthesized in the 1990s through condensation reactions involving o-phenylenediamine and 1,2-dicarbonyl compounds. Early methodologies utilized ethanol or methanol as solvents and acetic acid as a catalyst, achieving moderate yields. Over time, advancements in green chemistry protocols, such as catalyst-free reactions under microwave irradiation, improved synthetic efficiency.
Position within Heterocyclic Chemistry
This compound belongs to the tetrahydroquinoxaline family, a subclass of bicyclic heterocycles featuring a benzene ring fused to a partially saturated pyrazine ring. This structural framework confers unique electronic properties, such as:
- Aromatic character from the benzene moiety.
- Polarity from the lactam (3-oxo) and acetamide groups.
- Conformational flexibility due to partial saturation.
The compound’s reactivity is dominated by its lactam and acetamide functional groups, which participate in hydrogen bonding and nucleophilic substitutions. These features make it a valuable precursor for synthesizing bioactive molecules, including antifungal agents and kinase inhibitors.
Significance in Chemical Research
This compound has become a cornerstone in medicinal chemistry due to its dual role as a bioactive agent and synthetic intermediate:
- Pharmacological Applications : Derivatives exhibit antifungal activity by disrupting ergosterol biosynthesis in pathogens. Modifications to the acetamide group, such as incorporation of perfluoropropyl thioethers, enhance lipophilicity and target affinity.
- Synthetic Versatility : The lactam group undergoes oxidation, reduction, and substitution reactions, enabling the generation of diverse quinoxaline analogs. For example, condensation with 4-nitroaniline yields N-(4-nitrophenyl) derivatives with improved antifungal potency.
- Green Chemistry : Scalable synthesis methods using aqueous solvents or catalyst-free conditions align with sustainable practices.
Recent studies highlight its utility in developing STAT3 inhibitors for cancer therapy, where structural analogs like QW12 demonstrate antiproliferative effects via reactive oxygen species (ROS) induction. Additionally, patents disclose its use in RORγt agonists for autoimmune disease treatment.
Properties
IUPAC Name |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-9(14)5-8-10(15)13-7-4-2-1-3-6(7)12-8/h1-4,8,12H,5H2,(H2,11,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFQUAMGHIDFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with α-Keto Acids
A widely adopted method involves the cyclocondensation of o-phenylenediamine with α-keto acids or esters. For example, reacting o-phenylenediamine with pyruvic acid under microwave irradiation (100°C, 20 min) yields 3-oxo-1,2,3,4-tetrahydroquinoxaline with 85% efficiency. This approach benefits from microwave acceleration, which enhances reaction rates and reduces side product formation.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration and cyclization. The keto-enol tautomerism of the α-keto acid facilitates ring closure, forming the six-membered tetrahydroquinoxaline system.
Nitro Reduction and Cyclization
An alternative route starts with halogenated nitrobenzenes. For instance, 1-fluoro-2-nitrobenzene reacts with glycine methyl ester in a nucleophilic aromatic substitution (120°C, 4 hr), followed by nitro group reduction using SnCl₂/HCl. Subsequent heating induces cyclization to form 3-oxo-tetrahydroquinoxaline derivatives. This method allows incorporation of substituents at position 4 of the ring.
Optimization Data :
| Starting Material | Reducing Agent | Cyclization Temp (°C) | Yield (%) |
|---|---|---|---|
| 1-Fluoro-2-nitrobenzene | SnCl₂/HCl | 80 | 78 |
| 1-Chloro-2-nitrobenzene | HCOONH₄/Pd-C | 100 | 65 |
The SnCl₂/HCl system achieves superior yields due to complete nitro reduction and efficient cyclization.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances synthetic efficiency. For example, cyclocondensation of o-phenylenediamine with ethyl pyruvate under microwave conditions (150 W, 100°C, 15 min) achieves 90% conversion to the tetrahydroquinoxaline core. Subsequent acylation under microwave irradiation (50 W, 80°C, 30 min) completes the synthesis in 45% less time than conventional methods.
Energy Efficiency Metrics :
| Step | Conventional Time | Microwave Time | Energy Saved (%) |
|---|---|---|---|
| Cyclization | 4 hr | 15 min | 85 |
| Acylation | 6 hr | 2 hr | 67 |
Microwave methods reduce side reactions, as evidenced by NMR purity >98%.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel chromatography (EtOAc/hexane, 3:7 → 1:1 gradient). The acetamide derivative elutes at Rf = 0.45 in EtOAc/hexane (1:1), isolated in 85% purity before recrystallization.
Recrystallization Optimization
Recrystallization from ethanol/water (7:3) at 4°C yields colorless needles. Key parameters:
| Solvent Ratio | Temperature (°C) | Recovery (%) | Purity (%) |
|---|---|---|---|
| 7:3 Ethanol/Water | 4 | 65 | 99 |
| 5:5 Ethanol/Water | 25 | 45 | 97 |
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, CH₂), 3.02 (t, J = 6.8 Hz, 2H, CH₂), 2.85 (s, 3H, COCH₃).
- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).
Scalability and Industrial Feasibility
Pilot-scale synthesis (500 g batch) using direct acylation demonstrates:
- Cycle Time : 18 hr (vs. 24 hr lab-scale)
- Overall Yield : 69%
- Cost Analysis :
| Component | Cost/kg (USD) |
|---|---|
| o-Phenylenediamine | 120 |
| Chloroacetyl Chloride | 85 |
| Total Production Cost | 310 |
Economies of scale reduce per-gram costs by 40% at 10 kg production volumes.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways may form isoquinoxaline derivatives. Employing bulky solvents (e.g., tert-amyl alcohol) favors the desired regioisomer by 9:1.
N-Oxidation Side Reactions
Trace oxygen during acylation promotes N-oxide formation. Degassing solvents with N₂ and adding 0.1% BHT inhibitor suppress oxidation, maintaining product purity >97%.
Emerging Methodologies
Enzymatic Acylation
Lipase-catalyzed acylation in ionic liquids ([BMIM][BF₄]) achieves 55% conversion at 50°C, offering a greener alternative to chemical methods.
Flow Chemistry Approaches
Continuous-flow reactors enable:
- 10-fold productivity increase (2.1 kg/day vs. 200 g/day batch)
- 98% conversion in 5 min residence time
- Real-time HPLC monitoring for quality control
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or specific acids/bases.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can have different pharmacological properties depending on the functional groups introduced .
Scientific Research Applications
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Acetamide Nitrogen
Modifications to the acetamide nitrogen significantly alter physicochemical properties and bioactivity:
- The molecular weight is 247.29 g/mol, and the compound crystallizes with hydrogen bonds involving the amide and ketone groups .
- This substitution may improve binding to hydrophobic pockets in target proteins .
- N-(2-Methoxyphenyl) derivative (C17H17N3O3) : The methoxy group enhances hydrogen bond acceptor capacity (4 acceptors vs. 3 in the parent) and moderately increases solubility in polar solvents .
- Molecular weight rises to 383.7 g/mol .
Table 1: Key Properties of Selected Derivatives
Modifications to the Quinoxaline Core
- This derivative has a molecular weight of 377.36 g/mol and exhibits strong hydrogen bonding via the amide and ketone groups .
- 1-Nitroso substitution (C18H16ClN3O3) : The nitroso group at the 1-position introduces redox activity and may participate in coordination chemistry. Molecular weight is 369.8 g/mol, with reduced solubility due to the nitroso moiety .
Biological Activity
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound with a unique structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 325.37 g/mol. The compound features a tetrahydroquinoxaline moiety which is known for various biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of tetrahydroquinoxaline derivatives. For instance, a comparative analysis involving various substituted tetrahydroisoquinoline derivatives showed promising activity against human coronaviruses (HCoV-229E and HCoV-OC43). The study indicated that certain derivatives exhibited significantly lower cytotoxicity compared to established antiviral agents like chloroquine and hydroxychloroquine .
Table 1: Antiviral Activity Comparison
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 280 ± 12 | >4 |
| Chloroquine | 60 ± 3 | 20 |
| Hydroxychloroquine | 66 ± 3 | 20 |
The selectivity index indicates the effectiveness of the compound relative to its toxicity.
Antitumor Activity
Tetrahydroquinoxaline derivatives have also been investigated for their antitumor properties. A study reported that modifications in the structure of such compounds could lead to enhanced cytotoxic effects against various cancer cell lines. The introduction of specific functional groups was found to be crucial in optimizing their activity .
Neuroprotective Effects
Research has indicated that certain derivatives of tetrahydroquinoxaline exhibit neuroprotective effects. These compounds may mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
Synthesis and Derivative Variations
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Variations in the synthesis process can yield a range of derivatives with diverse biological profiles.
Case Study: Synthesis Methodology
A notable synthesis method involves the reaction between homophthalic anhydride and imines to create various tetrahydroquinoxaline derivatives. This approach allows for the incorporation of different substituents that can significantly alter biological activity .
Q & A
Q. What synthetic routes are established for 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, and how are reaction conditions optimized?
The compound is synthesized via hydrogenation of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using Pd/C catalyst in ethanol under hydrogen atmosphere, followed by recrystallization from ethanol to obtain crystals . Optimization involves adjusting reaction time (e.g., 10 hours), solvent choice, and catalyst loading. Purity is monitored via HPLC, with yields improved by controlling temperature and pressure during solvent removal .
Q. How is the molecular structure characterized using crystallographic data?
Single-crystal X-ray diffraction reveals bond lengths (e.g., O1—C7: 1.240 Å) and angles (e.g., N1—C7—C8: 115.7°). Hydrogen bonds (N—H⋯O and C—H⋯O) stabilize crystal packing, with layers parallel to (112) formed via C3—H3⋯O3 interactions. Disorder in the structure is resolved using SHELXL refinement, with R-factors < 0.025 .
Q. What in vitro assays are used for initial biological screening?
Antimicrobial activity is tested via broth microdilution (MIC determination), while cytotoxicity assays (e.g., MTT) quantify IC50 values against cancer cell lines. Enzyme inhibition studies (e.g., kinase assays) utilize fluorometric or colorimetric substrates, with data normalized to controls .
Advanced Research Questions
Q. How do computational methods predict binding mechanisms and activity?
Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. Molecular docking (e.g., AutoDock Vina) simulates interactions with target proteins (e.g., kinases), using crystal structures from the PDB. Binding affinities (ΔG values) are validated via free-energy perturbation (FEP) .
Q. How are spectroscopic data contradictions (e.g., NMR vs. X-ray) resolved?
Discrepancies in hydrogen positions are addressed by cross-validating NMR (e.g., H-C HSQC) and X-ray data. Dynamic NMR experiments at variable temperatures detect conformational exchange, while crystallographic disorder is modeled using PART instructions in SHELXL .
Q. What structure-activity relationship (SAR) models exist for quinoxaline derivatives?
Substituent effects are analyzed by synthesizing analogs (e.g., fluorophenyl or methoxy groups) and testing bioactivity. 3D-QSAR models (CoMFA/CoMSIA) map steric/electronic fields to activity trends, validated via leave-one-out cross-validation (q² > 0.5) .
Q. How are multi-step syntheses designed for hybrid bioactive molecules?
Convergent synthesis links the quinoxaline core to triazole or benzoxazepine moieties via amidation or Suzuki coupling. Reaction progress is tracked via TLC and LC-MS, with intermediates purified via column chromatography (silica gel, ethyl acetate/hexane). Final products are characterized via F NMR and high-resolution mass spectrometry .
Q. What statistical methods validate crystallographic data quality?
Data quality is assessed using R-factor convergence (<0.05), Δρmax/Δρmin thresholds (±1.0 e Å), and goodness-of-fit (GOF) values. Twinning is detected via Hooft/Y statistics, and disorder is modeled with split positions and occupancy refinement in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
